3,4-Methylenedioxymandelic acid

Description

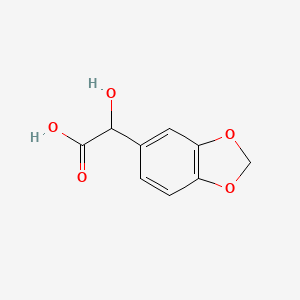

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUJFRCEPFNVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950431 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27738-46-1 | |

| Record name | 3′,4′-Methylenedioxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27738-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-(Methylenedioxy)mandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxy-1,3-benzodioxole-5-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-(METHYLENEDIOXY)MANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZYA58BQJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,4-Methylenedioxymandelic Acid

For researchers, scientists, and professionals in drug development, 3,4-Methylenedioxymandelic acid is a valuable compound, primarily utilized as a raw material in the synthesis of various pharmaceuticals and fragrances, such as heliotropin.[1][2][3] This guide provides an in-depth overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations.

Synthesis Pathways

The synthesis of this compound can be achieved through several routes, most notably starting from either piperonal or 1,2-methylenedioxybenzene.

Synthesis from Piperonal

One established method involves the reaction of piperonal with bromoform.[4] This pathway offers a direct route to the target molecule, although it requires careful control of reaction conditions to ensure a good yield.

Synthesis from 1,2-Methylenedioxybenzene

An alternative and commonly cited industrial method is the reaction of 1,2-methylenedioxybenzene with glyoxylic acid in the presence of a strong acid catalyst, such as sulfuric or phosphoric acid.[1][2][3] A key challenge in this process is the low solubility of the product in the reaction mixture, which can lead to solidification and difficulty in stirring, potentially causing localized overheating and the formation of byproducts.[1][2] To address this, the reaction is often carried out in the presence of an aprotic organic solvent or an organic acid.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key experimental protocols for the synthesis of this compound.

Table 1: Synthesis from Piperonal

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Role |

| Piperonal | 150.13 | 75 | 0.5 | Starting Material |

| Bromoform | 252.73 | ~159 (in ethanol) | ~0.63 | Reagent |

| Lithium Chloride | 42.39 | 42.4 | 1 | Reagent |

| Potassium Hydroxide | 56.11 | 140.3 | 2.5 | Base |

| Trioctylmethylammonium chloride (90% aq.) | 404.17 | 10 | - | Phase Transfer Catalyst |

| Dioxane | 88.11 | 500 ml | - | Solvent |

| Product | ||||

| This compound | 196.16 | 55.5 | 0.283 | Product |

| Yield | 57% |

Data extracted from PrepChem.com[4]

Table 2: Synthesis from 1,2-Methylenedioxybenzene

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Role |

| 1,2-Methylenedioxybenzene | 122.12 | 50.0 | 0.409 | Starting Material |

| Glyoxylic acid (40% aq.) | 92.05 (monohydrate) | 83.4 | 0.450 | Reagent |

| Sulfuric acid (96%) | 98.08 | 85.8 | 0.839 | Catalyst |

| 4-Methyl-2-pentanone | 100.16 | 25 ml | - | Solvent |

| Conversion Rate of 1,2-Methylenedioxybenzene | 95% |

Data extracted from a patent filed by Ube Industries, Ltd.[1]

Experimental Protocols

Protocol 1: Synthesis from Piperonal

This protocol is adapted from a procedure found on PrepChem.com.[4]

Materials:

-

Piperonal (75 g, 0.5 mol)

-

Bromoform (containing 13% v/v ethanol, ~0.63 mol)

-

Lithium chloride (42.4 g, 1 mol)

-

Potassium hydroxide (140.3 g, 2.5 mol)

-

90% trioctylmethylammonium chloride aqueous solution (10 g)

-

Dioxane (500 ml)

-

Ice water (500 ml)

-

6N Hydrochloric acid (~260 ml)

-

Ethyl acetate (1000 ml)

-

Potassium carbonate powder

-

Anhydrous magnesium sulfate

-

Methylene chloride

-

Diethyl ether

Procedure:

-

In a suitable reaction vessel, dissolve lithium chloride (42.4 g) and potassium hydroxide (140.3 g) in 500 ml of ice water.

-

Add 10 g of a 90% trioctylmethylammonium chloride aqueous solution to the mixture.

-

Prepare a solution of piperonal (75 g) and bromoform in 500 ml of dioxane.

-

Slowly add the piperonal solution dropwise to the reaction mixture while maintaining a temperature of at most 5°C.

-

Stir the mixture at the same temperature for 24 hours.

-

Adjust the pH of the reaction mixture to 1.5 with approximately 130 ml of 6N hydrochloric acid.

-

Extract the mixture with 500 ml of ethyl acetate.

-

To the organic layer, add 500 ml of water and adjust the pH to 8.0 with potassium carbonate powder.

-

Separate the aqueous layer and add 130 ml of 6N hydrochloric acid to adjust the pH back to 1.5.

-

Extract the aqueous layer with 500 ml of ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate and then concentrate it under reduced pressure.

-

Collect the resulting crystalline residue by filtration, wash with methylene chloride and diethyl ether, and dry under reduced pressure to obtain the final product (55.5 g, 57% yield).[4]

Protocol 2: Synthesis from 1,2-Methylenedioxybenzene

This protocol is based on an example from a patent by Ube Industries, Ltd.[1]

Materials:

-

1,2-Methylenedioxybenzene (50.0 g, 0.409 mol)

-

4-Methyl-2-pentanone (25 ml)

-

40% by weight glyoxylic acid aqueous solution (83.4 g, 0.450 mol)

-

96% by weight sulfuric acid (85.8 g, 0.839 mol)

-

28% by weight ammonia water (~102.0 g)

-

2-Butanone (100 ml)

Procedure:

-

Under a nitrogen atmosphere, charge a reaction flask with 1,2-methylenedioxybenzene (50.0 g) and 4-methyl-2-pentanone (25 ml).

-

Cool the mixture to -5°C while stirring.

-

Prepare a mixed solution of 40% by weight glyoxylic acid aqueous solution (83.4 g) and 96% by weight sulfuric acid (85.8 g).

-

Add the mixed acid solution dropwise to the reaction mixture.

-

Stir the reaction mixture at -5°C for 21 hours.

-

Slowly add approximately 102.0 g of 28% by weight ammonia water to neutralize the reaction.

-

Add 100 ml of 2-butanone and heat the mixture to 60°C.

-

Extract the product into the 2-butanone layer (organic layer).

-

The conversion rate of 1,2-methylenedioxybenzene in this process is reported to be 95%.[1]

Process Visualization

The following diagrams illustrate the chemical transformations described in the synthesis pathways.

Caption: Synthesis of this compound from Piperonal.

References

A Comprehensive Technical Guide to the Chemical Properties of 3,4-Methylenedioxymandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxymandelic acid (MDMA), a notable derivative of mandelic acid, serves as a crucial intermediate in the synthesis of various organic compounds. Its chemical structure, featuring a methylenedioxy ring, a carboxylic acid group, and a hydroxyl group, imparts unique properties that are of significant interest in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance as a metabolite of 3,4-methylenedioxymethamphetamine (MDMA).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₅ | [1][2][3] |

| Molecular Weight | 196.16 g/mol | [1][2][3] |

| Melting Point | 158-162 °C | [2] |

| Predicted pKa | ||

| Predicted logP | ||

| Predicted Boiling Point | ||

| Predicted Aqueous Solubility |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of 1,2-methylenedioxybenzene with glyoxylic acid. Below are detailed protocols for two common synthetic routes.

Method 1: Synthesis from 1,2-Methylenedioxybenzene and Glyoxylic Acid

This method is based on the reaction of 1,2-methylenedioxybenzene with glyoxylic acid in the presence of a strong acid catalyst.[4][5][6][7]

Materials:

-

1,2-Methylenedioxybenzene

-

Glyoxylic acid (40% aqueous solution)

-

Sulfuric acid (96%)

-

4-Methyl-2-pentanone (or another suitable aprotic organic solvent)

-

Aqueous ammonia (28%)

-

2-Butanone

-

Nitrogen gas

Procedure:

-

In a flask under a nitrogen atmosphere, combine 50.0 g (0.409 mol) of 1,2-methylenedioxybenzene and 250 ml of 4-methyl-2-pentanone.

-

Cool the mixture to -10°C with stirring.

-

Slowly add a pre-mixed solution of 833.7 g (4.05 mol) of 40% aqueous glyoxylic acid and 857.5 g (8.39 mol) of 96% sulfuric acid, maintaining the temperature at -5°C.

-

Stir the reaction mixture at -5°C for 23 hours.

-

Slowly add 1030.0 g (16.93 mol) of 28% aqueous ammonia to neutralize the reaction mixture.

-

Add 3000 ml of 4-methyl-2-pentanone and heat to 80°C to extract the product into the organic layer.

-

Separate the organic layer for further analysis and purification. High-performance liquid chromatography (HPLC) can be used to determine the conversion and selectivity of the reaction.[4]

Method 2: Synthesis from Piperonal

This alternative synthesis route utilizes piperonal as the starting material.[8]

Materials:

-

Piperonal

-

Bromoform

-

Dioxane

-

Lithium chloride

-

Potassium hydroxide

-

Trioctylmethylammonium chloride (90% aqueous solution)

-

Ethyl acetate

-

Potassium carbonate

-

Hydrochloric acid (6N)

-

Anhydrous magnesium sulfate

-

Methylene chloride

-

Diethyl ether

Procedure:

-

Dissolve 42.4 g (1 mol) of lithium chloride and 140.3 g (2.5 mol) of potassium hydroxide in 500 ml of ice water.

-

Add 10 g of 90% trioctylmethylammonium chloride aqueous solution.

-

Prepare a solution of 75 g (0.5 mol) of piperonal and bromoform in 500 ml of dioxane.

-

Add the piperonal solution dropwise to the aqueous solution at a temperature of at most 5°C.

-

Stir the mixture at the same temperature for 24 hours.

-

Adjust the pH of the reaction mixture to 1.5 with 130 ml of 6N hydrochloric acid and extract with 500 ml of ethyl acetate.

-

To the organic layer, add 500 ml of water and adjust the pH to 8.0 with potassium carbonate powder. Separate the aqueous layer.

-

Acidify the aqueous layer to pH 1.5 with 130 ml of 6N hydrochloric acid and extract with 500 ml of ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Collect the crystalline residue by filtration, wash with methylene chloride and diethyl ether, and dry under reduced pressure to obtain the product.[8]

Experimental Workflow for Synthesis Method 1

Caption: Workflow for the synthesis of this compound.

Analytical Methods

The analysis of this compound, particularly in biological matrices, is crucial for metabolic and pharmacokinetic studies. While specific protocols for this compound are scarce, general methods for the analysis of related compounds using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be adapted.

General Protocol for LC-MS/MS Analysis of Metabolites in Urine

This protocol provides a general framework for the analysis of acidic metabolites in urine, which can be optimized for this compound.[9]

Materials:

-

Urine sample

-

Internal standard (e.g., a deuterated analog of the analyte)

-

Hydrochloric acid (1 N)

-

Ethyl acetate

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples.

-

To 200 µL of urine in a microcentrifuge tube, add the internal standard.

-

Acidify the sample to pH 3 with 1 N HCl.

-

Extract the sample three times with ethyl acetate.

-

Combine the ethyl acetate layers and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Perform chromatographic separation using a suitable C18 column and a gradient elution with mobile phases A and B.

-

Set the mass spectrometer to operate in negative ionization mode.

-

Monitor the appropriate precursor and product ion transitions for this compound and its internal standard in selected reaction monitoring (SRM) mode.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Analytical Workflow using LC-MS/MS

Caption: General workflow for the analysis of metabolites.

Biological Role and Signaling Pathways

This compound is recognized as a metabolite of 3,4-methylenedioxymethamphetamine (MDMA), a widely known psychoactive substance.[6][10] The metabolism of MDMA is complex and primarily occurs in the liver, involving multiple enzymatic pathways.

The major metabolic routes for MDMA include:

-

O-demethylenation: This is a primary pathway mediated by cytochrome P450 enzymes, particularly CYP2D6, leading to the formation of 3,4-dihydroxymethamphetamine (HHMA).[5][8]

-

N-dealkylation: This pathway, also mediated by CYP450 enzymes, results in the formation of 3,4-methylenedioxyamphetamine (MDA).[5][8]

-

Further Metabolism: The initial metabolites, HHMA and MDA, undergo further transformations. HHMA can be methylated by catechol-O-methyltransferase (COMT) to form 4-hydroxy-3-methoxymethamphetamine (HMMA). Both HHMA and its N-demethylated counterpart can be oxidized to form reactive quinone species, which are implicated in the neurotoxicity of MDMA.[11][12][13][14] Another metabolic route involves the deamination and oxidation of the side chain, leading to the formation of benzoic acid derivatives.[6] It is within this latter pathway that this compound is likely formed.

The formation of this compound represents a detoxification pathway, converting the psychoactive amphetamine derivatives into a more polar, water-soluble compound that can be more readily excreted from the body. However, the intermediates in these metabolic pathways, particularly the catechol and quinone derivatives, are often reactive and can contribute to the oxidative stress and neurotoxicity associated with MDMA use.[12][13][14]

Simplified Metabolic Pathway of MDMA

Caption: Simplified metabolic pathways of MDMA.

Conclusion

This compound is a compound of significant interest due to its role as a key synthetic intermediate and a metabolite of MDMA. This guide has provided a comprehensive overview of its known chemical properties, detailed experimental protocols for its synthesis, and an outline of its biological context. Further research is warranted to fully elucidate its physicochemical characteristics and its precise role in the metabolic cascade of MDMA and the associated toxicological implications. The provided methodologies and data serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.

References

- 1. GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. ClinPGx [clinpgx.org]

- 7. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Methylenedioxymethamphetamine (MDMA, ‘Ecstasy’): Neurodegeneration versus Neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,4-methylenedioxymethamphetamine (MDMA): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Acute Toxic and Neurotoxic Effects of 3,4-methylenedioxymethamphetamine are More Pronounced in Adolescent than Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Methylenedioxymandelic Acid: An In-Depth Technical Guide on its Role as an MDMA Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxymethamphetamine (MDMA), a synthetic psychoactive substance, undergoes extensive metabolism in the human body, leading to the formation of numerous metabolites. While the primary focus of research has been on its pharmacologically active metabolites such as 3,4-methylenedioxyamphetamine (MDA), 4-hydroxy-3-methoxymethamphetamine (HMMA), and 3,4-dihydroxymethamphetamine (HHMA), another significant pathway involves the formation of acidic metabolites. This technical guide provides a comprehensive overview of 3,4-Methylenedioxymandelic Acid (MDMAA) as a metabolite of MDMA. It details the metabolic pathways, presents available quantitative data, outlines experimental protocols for analysis, and explores the potential role of acidic metabolites in the neurotoxic effects of MDMA.

Introduction

MDMA is a widely studied compound due to its unique psychoactive effects and its potential therapeutic applications. Understanding its metabolic fate is crucial for evaluating its pharmacological and toxicological profiles. The metabolism of MDMA is complex, primarily occurring in the liver, and involves two main pathways: O-demethylenation followed by catechol-O-methyltransferase (COMT)-catalyzed methylation and/or conjugation, and a second pathway involving N-dealkylation, deamination, and subsequent oxidation to corresponding benzoic acid derivatives which are then conjugated with glycine.[1] this compound is a product of this latter pathway. While less studied than the primary metabolites, acidic metabolites like MDMAA are important for a complete understanding of MDMA's disposition and potential long-term effects.

MDMA Metabolism to this compound

The formation of this compound from MDMA is a multi-step process that represents a minor but significant metabolic route.

Metabolic Pathway:

-

N-dealkylation: The initial step in this pathway is the removal of the methyl group from the nitrogen atom of MDMA, a reaction primarily catalyzed by cytochrome P450 enzymes, to form its primary metabolite, 3,4-methylenedioxyamphetamine (MDA).

-

Deamination: MDA then undergoes oxidative deamination, a reaction catalyzed by monoamine oxidase (MAO), to form the corresponding phenylacetone derivative, 3,4-methylenedioxyphenylacetone.

-

Oxidation: This intermediate is further oxidized to 3,4-methylenedioxyphenylacetic acid.

-

Hydroxylation: Finally, hydroxylation of the alpha-carbon of 3,4-methylenedioxyphenylacetic acid leads to the formation of this compound.

The following diagram illustrates the metabolic pathway leading to the formation of this compound.

Quantitative Data

Quantitative data specifically for this compound are scarce in the literature. Most studies on MDMA metabolism focus on the quantification of the parent drug and its primary metabolites (MDA, HMMA, HMA). However, data on the urinary excretion of these major metabolites provide context for the overall metabolic profile of MDMA.

Table 1: Urinary Excretion of MDMA and its Major Metabolites

| Analyte | Dose | Median Cmax (ng/mL) | Median Tmax (h) | % of Dose Excreted in Urine (24h) | Reference |

| MDMA | 1.6 mg/kg | 21,470 | 13.9 | 30.2 - 34.3 | [2][3] |

| MDA | 1.6 mg/kg | 2,229 | 23.0 | 30.2 - 34.3 | [2][3] |

| HMMA | 1.6 mg/kg | 20,793 | 9.2 | 30.2 - 34.3 | [2][3] |

| HMA | 1.6 mg/kg | 876 | 23.3 | 30.2 - 34.3 | [2][3] |

Note: The percentage of dose excreted represents the total urinary excretion of all measured analytes.

The lack of specific quantitative data for this compound highlights a gap in the current understanding of MDMA metabolism and underscores the need for further research in this area.

Experimental Protocols

4.1. General Protocol for Urinary Organic Acid Analysis by GC-MS

This protocol is a composite based on standard methods for organic acid analysis and would require optimization and validation for the specific quantification of this compound.[4][5][6][7][8]

4.1.1. Sample Preparation

-

Urine Collection: Collect a random urine sample in a sterile, preservative-free container. Store the sample frozen at -20°C or lower until analysis.

-

Internal Standard Addition: Thaw the urine sample at room temperature. To a 1 mL aliquot of urine, add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound not present in urine).

-

Acidification: Acidify the sample to a pH of less than 2 by adding a few drops of concentrated hydrochloric acid. This step is crucial for the efficient extraction of acidic compounds.

-

Liquid-Liquid Extraction (LLE):

-

Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and diethyl ether) to the acidified urine sample.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the organic acids into the organic phase.

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process on the remaining aqueous layer with a fresh portion of the organic solvent to maximize recovery.

-

Combine the organic extracts.

-

-

Drying: Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the extract and then filtering.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40-50°C).

4.1.2. Derivatization

To make the non-volatile organic acids suitable for GC-MS analysis, a derivatization step is necessary to increase their volatility and thermal stability. Silylation is a common method.

-

To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of BSTFA and pyridine.

-

Seal the reaction vial and heat it at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

Cool the sample to room temperature before injection into the GC-MS system.

4.1.3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Injector: Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

-

Carrier Gas: Helium is the most common carrier gas.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is standard for organic acid analysis.

-

Acquisition Mode: Full scan mode is used for qualitative analysis to identify unknown compounds. For quantitative analysis, selected ion monitoring (SIM) mode is employed, which offers higher sensitivity and selectivity by monitoring specific ions characteristic of the target analyte and the internal standard.

-

4.2. Experimental Workflow Diagram

References

- 1. Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary MDMA, MDA, HMMA, and HMA Excretion Following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. aurametrix.weebly.com [aurametrix.weebly.com]

- 5. metbio.net [metbio.net]

- 6. erndim.org [erndim.org]

- 7. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]

- 8. researchgate.net [researchgate.net]

The Pharmacokinetics of 3,4-Methylenedioxymandelic Acid in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of 3,4-Methylenedioxymandelic acid (MDMA) in humans. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key processes. The information presented is collated from a range of clinical studies to ensure a thorough and accurate depiction of how MDMA is absorbed, distributed, metabolized, and excreted in the human body.

Executive Summary

This compound (MDMA), commonly known as ecstasy, is a synthetic compound with psychostimulant properties. Its pharmacokinetics in humans are characterized by rapid oral absorption and a complex metabolic profile. Notably, MDMA exhibits non-linear pharmacokinetics, meaning that a proportional increase in dose does not result in a proportional increase in plasma concentrations, a critical consideration for both recreational users and clinical researchers. This phenomenon is largely attributed to the auto-inhibition of its primary metabolic enzyme, cytochrome P450 2D6 (CYP2D6). Metabolism primarily occurs in the liver, leading to the formation of several metabolites, some of which are also pharmacologically active. This guide delves into the quantitative aspects of MDMA's pharmacokinetic profile, the experimental methods used to derive these data, and the intricate metabolic pathways involved.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of MDMA and its principal metabolites—3,4-methylenedioxyamphetamine (MDA), 4-hydroxy-3-methoxy-methamphetamine (HMMA), and 4-hydroxy-3-methoxyamphetamine (HMA)—following controlled oral administration in healthy human volunteers. These data are compiled from multiple studies to provide a comparative analysis across different dosing regimens.

Table 1: Pharmacokinetic Parameters of MDMA in Human Plasma Following Single Oral Doses

| Dose | N | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| 50 mg | 2 | 85.5 ± 1.1 | 1.8 ± 0.4 | 9.15 (normalized) | ~8-9 | [1][2] |

| 75 mg | 8 | 129.5 ± 32.1 | 2.0 ± 0.5 | 17.8 (normalized) | ~8-9 | [1][2] |

| 100 mg | 2 | 172.9 ± 10.9 | 2.1 ± 0.2 | 18.5 (normalized) | ~8-9 | [1][2][3] |

| 125 mg | 8 | 236.4 ± 49.0 | 2.1 ± 0.6 | 21.0 (normalized) | ~8-9 | [1][2] |

| 150 mg | 2 | 464.5 ± 199.1 | 2.5 ± 0.7 | 34.5 (normalized) | ~8-9 | [1][2] |

| 1.0 mg/kg | 17 | 162.9 ± 39.8 | - | - | ~7-8 | [4] |

| 1.5 mg/kg | 2 | 331 | 2.0 | - | - | [5] |

| 1.6 mg/kg | 17 | 291.8 ± 76.5 | - | - | ~7-8 | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; N: Number of subjects. Values are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of MDMA Metabolites in Human Plasma

| Metabolite | Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) | Reference |

| MDA | 1.0 mg/kg | 8.4 ± 2.1 | - | ~10.5-12.5 | [4] |

| 1.5 mg/kg | 15 | 6.3 | - | [5] | |

| 1.6 mg/kg | 13.8 ± 3.8 | - | ~10.5-12.5 | [4] | |

| HMMA | 1.0 mg/kg | 171.9 ± 79.5 | - | ~11.5-13.5 | [4] |

| 1.6 mg/kg | 173.5 ± 66.3 | - | ~11.5-13.5 | [4] | |

| HMA | 1.0 mg/kg | 3.5 ± 0.4 | - | Highly variable | [4] |

| 1.6 mg/kg | 3.9 ± 0.9 | - | Highly variable | [4] |

MDA: 3,4-methylenedioxyamphetamine; HMMA: 4-hydroxy-3-methoxy-methamphetamine; HMA: 4-hydroxy-3-methoxyamphetamine. Values are presented as mean ± standard deviation.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from controlled clinical trials involving healthy human volunteers. The methodologies employed in these studies are crucial for the interpretation and replication of the findings.

Study Design

Most of the cited studies utilized a randomized, double-blind, placebo-controlled, crossover design.[1][2][6] This design minimizes bias and allows for within-subject comparisons of the effects of MDMA at different doses against a placebo. Participants typically undergo a screening process to ensure they are in good health and, in some cases, are phenotyped for CYP2D6 activity to classify them as extensive or poor metabolizers.[1][2]

Dosing and Administration

Racemic MDMA is administered orally in capsule form.[1][2] Doses in clinical studies have ranged from 50 mg to 150 mg as fixed doses, or on a mg/kg basis (e.g., 1.0 mg/kg and 1.6 mg/kg).[1][2][4] Dosing sessions are typically separated by a washout period of at least one week to prevent carryover effects.[4]

Biological Sample Collection

Plasma: Blood samples are collected at frequent intervals to characterize the plasma concentration-time profile of MDMA and its metabolites. A typical collection schedule includes a baseline sample before dosing, followed by multiple samples over a 24- to 48-hour period.[1][2] For instance, samples might be collected at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 24 hours post-administration.[1]

Urine: Urine is collected over specific intervals (e.g., 0-4 h, 4-8 h, 8-24 h) to assess the renal clearance and excretion of MDMA and its metabolites.[1][2]

Analytical Methodology

The quantification of MDMA and its metabolites in biological matrices is predominantly performed using chromatographic techniques coupled with mass spectrometry or diode array detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the simultaneous quantification of MDMA and its metabolites.[5][7][8][9] The process typically involves solid-phase extraction (SPE) of the analytes from plasma or hydrolyzed urine, followed by derivatization (e.g., with trifluoroacetic anhydride) to improve chromatographic properties and detection sensitivity.[7][10][9]

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method is also employed for the determination of MDMA and MDA in plasma and urine.[5] It often involves SPE for sample clean-up and concentration.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): More recent studies have utilized LC-MS/MS for its high sensitivity and specificity in quantifying MDMA and its metabolites.[4]

These analytical methods are fully validated to ensure accuracy, precision, and linearity over the range of expected concentrations in the biological samples.[4][7][8][10][9]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of MDMA and a typical experimental workflow for a human pharmacokinetic study.

Metabolic Pathway of MDMA

Caption: Metabolic pathway of MDMA in humans.

Experimental Workflow for a Human Pharmacokinetic Study of MDMA

Caption: Workflow of a human MDMA pharmacokinetic study.

Conclusion

The pharmacokinetics of this compound in humans are complex and characterized by non-linear kinetics, primarily due to the auto-inhibition of the CYP2D6 enzyme.[11][12] This guide has provided a detailed summary of the quantitative pharmacokinetic parameters of MDMA and its major metabolites, alongside the rigorous experimental protocols used to obtain this data. The metabolic pathway and experimental workflow diagrams offer a clear visual representation of these processes. For researchers, scientists, and drug development professionals, a thorough understanding of these pharmacokinetic properties is essential for both assessing the safety profile of MDMA and for its potential development as a therapeutic agent. Future research should continue to explore the inter-individual variability in MDMA pharmacokinetics, including the influence of genetic polymorphisms in metabolic enzymes beyond CYP2D6.

References

- 1. jcami.eu [jcami.eu]

- 2. Non-linear pharmacokinetics of MDMA ('ecstasy') in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcami.eu [jcami.eu]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MDMA pharmacokinetics: A population and physiologically based pharmacokinetics model‐informed analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis. | Semantic Scholar [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

- 11. ClinPGx [clinpgx.org]

- 12. jcami.eu [jcami.eu]

discovery and history of 3,4-Methylenedioxymandelic acid

An In-depth Technical Guide to the Discovery and History of 3,4-Methylenedioxymandelic Acid (MDMA)

Introduction

This compound (MDMA) is a synthetic compound that has traversed a complex journey from a chemical intermediate in a pharmaceutical patent to a substance of significant interest in psychotherapy and neuroscience. This document provides a comprehensive overview of its discovery, initial synthesis, and the key milestones in its history, tailored for researchers, scientists, and drug development professionals.

Initial Discovery and Synthesis at Merck

3,4-Methylenedioxymethamphetamine (MDMA) was first synthesized in 1912 by German chemist Anton Köllisch at the pharmaceutical company Merck.[1][2][3][4] The synthesis was not the result of a direct effort to create a psychoactive compound. Instead, MDMA was developed as an intermediate chemical in the process of synthesizing hemostatic agents, specifically methylhydrastinine and hydrastinine, which were intended to control bleeding.[4][5][6] Merck was seeking to develop a new styptic substance that would not be covered by a competitor's patent.[5][6]

A patent for the synthesis process that mentioned MDMA as an intermediate was filed by Merck on Christmas Eve of 1912 and was granted on June 16, 1914.[1][6] At the time of its initial synthesis and patenting, the pharmacological properties of MDMA were not investigated, and the compound remained largely unexplored for several decades.[7] Anton Köllisch, the chemist who first synthesized the compound, died in World War I with no knowledge of the eventual impact of his creation.[1]

Early, Limited Pharmacological Screening

Decades after its initial synthesis, MDMA was subjected to limited pharmacological testing. In 1927 and again in 1952 and 1959, Merck conducted animal studies with the compound, but these did not lead to human trials.[8] In 1953 and 1954, the United States Army commissioned a series of toxicity studies in animals, which also included MDMA, but the substance was largely dismissed as having no significant medical potential.[7][8]

The "Rediscovery" by Alexander Shulgin

The modern history of MDMA is inextricably linked with the work of American chemist and psychopharmacologist Alexander "Sasha" Shulgin.[9][10][11] Shulgin, who had a keen interest in the structure-activity relationships of psychoactive compounds, first synthesized MDMA in 1965 but did not test it at that time.[10][11]

In the mid-1970s, after hearing reports of a "special effect" caused by the compound, Shulgin re-synthesized and, in September 1976, personally bioassayed MDMA.[10] He meticulously documented its effects, noting its unique ability to induce a state of empathy, emotional openness, and reduced fear without significant perceptual distortion.[12] In 1978, along with David Nichols, Shulgin published the first paper on the pharmacological action of MDMA in humans.[10][13]

Introduction to Psychotherapy

Impressed by its unique psychological effects, Shulgin introduced MDMA to the psychotherapist Leo Zeff in 1977.[9][10][11] Zeff, who had experience using other psychoactive substances as adjuncts to therapy, found MDMA to be a particularly valuable tool.[13] He came out of retirement to train a network of approximately 150 therapists in the use of MDMA-assisted psychotherapy.[7] It is estimated that before its scheduling, Zeff and his network legally treated over 4,000 patients with MDMA.[7] During this period, the substance was often referred to as "Adam" or "Empathy" in therapeutic circles.[13]

Rise of Recreational Use and Scheduling

The therapeutic use of MDMA remained relatively quiet until the early 1980s. As knowledge of its effects spread, it began to be used recreationally, often under the name "Ecstasy."[13] The increase in non-medical use led to media attention and regulatory scrutiny. In 1985, the U.S. Drug Enforcement Administration (DEA) placed MDMA on Schedule I of the Controlled Substances Act, designating it as a substance with a high potential for abuse and no accepted medical use.[7]

Resurgence in Clinical Research

Despite its Schedule I status, interest in the therapeutic potential of MDMA persisted. In recent decades, there has been a significant resurgence in clinical research, largely spearheaded by organizations like the Multidisciplinary Association for Psychedelic Studies (MAPS).[8] This research has primarily focused on MDMA-assisted psychotherapy for the treatment of post-traumatic stress disorder (PTSD).[8] In 2017, the U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy Designation to MDMA-assisted psychotherapy for PTSD, acknowledging its potential for significant clinical benefit.[7]

Data Presentation

Table 1: Timeline of Key Events in the History of MDMA

| Year | Event | Key Individuals/Organizations |

| 1912 | First synthesis of MDMA as a chemical intermediate.[1][3][4][6] | Anton Köllisch, Merck |

| 1914 | Patent granted for the synthesis process that included MDMA.[1][5][6] | Merck |

| 1927, 1952, 1959 | Animal studies conducted by Merck.[8] | Merck |

| 1953-1954 | Animal toxicity studies conducted by the U.S. Army.[7][8] | U.S. Army |

| 1965 | Alexander Shulgin first synthesizes MDMA but does not test it.[10][11] | Alexander Shulgin |

| 1976 | Shulgin re-synthesizes and personally bioassays MDMA.[9][10] | Alexander Shulgin |

| 1977 | Shulgin introduces MDMA to psychotherapist Leo Zeff.[9][10][11] | Alexander Shulgin, Leo Zeff |

| 1978 | First scientific paper on the human pharmacology of MDMA is published.[10][13] | Alexander Shulgin, David Nichols |

| 1977-1985 | MDMA is used as an adjunct in psychotherapy by a network of therapists.[7][14] | Leo Zeff and others |

| 1985 | MDMA is placed on Schedule I of the Controlled Substances Act in the United States.[7] | U.S. DEA |

| 2017 | FDA grants Breakthrough Therapy Designation for MDMA-assisted psychotherapy for PTSD.[7] | U.S. FDA, MAPS |

Experimental Protocols

Synthesis of this compound (A Precursor to MDMA)

While the original 1912 patent from Merck described a synthesis pathway for MDMA as an intermediate, more recent patents outline methods for producing its precursors. The following is a generalized protocol for the synthesis of this compound, a related compound, based on publicly available patent information. It is important to note that the synthesis of MDMA and its precursors is illegal in most jurisdictions without proper licensing.

Objective: To synthesize this compound from 1,2-methylenedioxybenzene and glyoxylic acid.[15][16][17]

Materials:

-

1,2-methylenedioxybenzene

-

Glyoxylic acid (40% aqueous solution)

-

Sulfuric acid (96%)

-

An aprotic organic solvent (e.g., acetic acid, 2-butanone)

-

Ammonia water (28%) for neutralization

-

Reaction vessel (e.g., flat bottom separable flask)

-

Stirring apparatus

-

Cooling bath

Procedure:

-

In a nitrogen atmosphere, charge the reaction vessel with 1,2-methylenedioxybenzene and an aprotic organic solvent such as acetic acid.[18]

-

Cool the mixture to a low temperature (e.g., -5°C to 0°C) with constant stirring.[15][18]

-

Prepare a mixture of aqueous glyoxylic acid and sulfuric acid.

-

Slowly add the acid mixture dropwise to the cooled solution of 1,2-methylenedioxybenzene.[18]

-

Maintain the low temperature and continue stirring for several hours (e.g., 9 to 21 hours) to allow the reaction to proceed.[15][18]

-

After the reaction is complete, slowly add ammonia water to neutralize the reaction mixture.[17]

-

Add an extraction solvent (e.g., 2-butanone or 4-methyl-2-pentanone) and heat the mixture (e.g., to 60-80°C) to extract the this compound into the organic layer.[17]

-

Separate the organic layer containing the product.

-

The product can then be isolated and purified from the organic layer.

Note: This protocol is a generalized summary and specific reaction conditions, such as molar ratios and reaction times, can vary based on the specific patent and desired yield.[18]

Visualizations

Historical Timeline of MDMA

Caption: A timeline of key events in the history of MDMA.

Simplified Synthesis and Rediscovery Workflow

Caption: Workflow from synthesis to various applications of MDMA.

Signaling Pathway Overview (Conceptual)

Caption: Conceptual overview of MDMA's primary signaling targets.

References

- 1. Anton_Kollisch [chemeurope.com]

- 2. Anton Köllisch - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. drugtimeline.ca [drugtimeline.ca]

- 5. psychedelicalpha.com [psychedelicalpha.com]

- 6. [The early history of "Ecstasy"] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. maps.org [maps.org]

- 9. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 10. Rediscovering MDMA (ecstasy): the role of the American chemist Alexander T. Shulgin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Chemist Alexander Shulgin, popularizer of MDMA, says his favorite mind-altering drug is ”a nice, moderately expensive Zinfandel.” - Nalle Winery [nallewinery.com]

- 13. A Review of 3,4-methylenedioxymethamphetamine (MDMA)-Assisted Psychotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Process for preparation of 3,4-methylenedioxy-mandelic acid - Eureka | Patsnap [eureka.patsnap.com]

- 16. EP1229031B1 - Process for the preparation of 3,4-methylenedioxy-mandelic acid - Google Patents [patents.google.com]

- 17. data.epo.org [data.epo.org]

- 18. "Process For Preparation Of 3,4 Methylenedioxymandelic Acid" [quickcompany.in]

Toxicological Profile of 3,4-Methylenedioxymandelic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the current scientific understanding of the toxicological profile of 3,4-Methylenedioxymandelic acid. The information is intended for research, scientific, and drug development professionals. 3,4-Methylenedioxymethamphetamine (MDMA) and its metabolites are subject to legal restrictions in many jurisdictions.

Introduction

This compound (MDMAcid) is a metabolite of the synthetic psychoactive substance 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. While the toxicology of MDMA has been extensively studied, the specific toxicological profile of its individual metabolites, including MDMAcid, is less well-characterized. This guide provides a comprehensive overview of the known and inferred toxicological properties of this compound, with a focus on its metabolic origin, potential mechanisms of toxicity, and the experimental methodologies relevant to its study.

The metabolism of MDMA is a critical factor in its overall toxicity, with some metabolic pathways leading to the formation of reactive species that can contribute to cellular damage.[1] Understanding the toxicological profile of metabolites like MDMAcid is therefore essential for a complete assessment of the risks associated with MDMA exposure and for the development of potential therapeutic interventions.

Metabolism of MDMA to this compound

This compound is a final product of one of the main metabolic pathways of MDMA.[2][3] This pathway involves N-dealkylation, deamination, and subsequent oxidation.[2][3] The initial step is the removal of the methyl group from the nitrogen atom (N-dealkylation), followed by the removal of the amino group (deamination), and finally, oxidation to form the corresponding benzoic acid derivative, which in this case is this compound.[2][3] This metabolic route is distinct from the other major pathway which involves O-demethylenation.[2][3]

Figure 1: Metabolic pathway of MDMA to this compound.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not extensively documented in the literature. As a terminal metabolite, it is expected to be eliminated from the body, primarily through renal excretion. The overall pharmacokinetic profile of MDMA is known to be nonlinear, meaning that increases in dosage can lead to disproportionately higher plasma concentrations and a longer half-life. This is partly due to the inhibition of the CYP2D6 enzyme by MDMA and its metabolites.

Toxicological Profile

Direct toxicological studies on this compound are scarce. Therefore, its toxicological profile is largely inferred from the known toxic effects of its parent compound, MDMA, and the general principles of toxicology related to its chemical structure. The primary areas of concern for MDMA-related toxicity are neurotoxicity and hepatotoxicity, which are often linked to the formation of reactive metabolites, oxidative stress, and mitochondrial dysfunction.[4][5]

Neurotoxicity

MDMA is a well-established neurotoxin, particularly targeting serotonergic neurons.[1] While the parent compound and its primary metabolite MDA are believed to be the main drivers of this neurotoxicity, the contribution of other metabolites cannot be ruled out. The formation of reactive species during MDMA metabolism can lead to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.[6] This oxidative stress can damage neurons and contribute to the long-term neurotoxic effects observed after MDMA use. The potential for this compound to contribute to oxidative stress in the central nervous system is an area that warrants further investigation.

Hepatotoxicity

Liver injury is a known, albeit less common, adverse effect of MDMA use.[5] The mechanism is thought to involve the formation of reactive metabolites within the liver, leading to oxidative stress and mitochondrial dysfunction, which can ultimately result in hepatocellular damage.[4][5] As a product of hepatic metabolism, this compound could potentially be involved in these processes, either directly or through its influence on the overall metabolic balance and detoxification pathways in the liver.

Genotoxicity

There is no direct evidence to suggest that this compound is genotoxic. However, as a general principle, the metabolic activation of xenobiotics can sometimes lead to the formation of electrophilic intermediates that can interact with DNA, leading to mutations. Standard genotoxicity assays would be required to assess this potential.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of this compound has not been specifically studied. Studies on the parent compound, MDMA, have suggested potential adverse effects on fetal development, but the role of individual metabolites in these effects is unknown.

Quantitative Toxicological Data

As of the latest literature review, no specific quantitative toxicological data such as LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values are available for this compound. The following table summarizes the lack of available data.

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | Not Available | - | - | - |

| IC50 | Not Available | - | - | - |

Experimental Protocols

The following are general experimental protocols that can be adapted to study the toxicological profile of this compound.

Synthesis of this compound

For toxicological studies, a pure standard of this compound is required. Several synthetic routes have been described in the chemical literature. One common method involves the reaction of 1,2-methylenedioxybenzene with glyoxylic acid in the presence of a strong acid catalyst.[7][8][9]

Example Protocol:

-

Dissolve 1,2-methylenedioxybenzene in an appropriate aprotic organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of glyoxylic acid and a strong acid (e.g., sulfuric acid).

-

Stir the reaction mixture at a controlled low temperature for several hours.

-

Neutralize the reaction mixture with a base.

-

Extract the product with an organic solvent.

-

Purify the this compound using techniques such as crystallization or chromatography.

Figure 2: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assays

-

MTT Assay: To assess cell viability and proliferation. Cells are incubated with the test compound, and then with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by metabolically active cells to a colored formazan product.

-

LDH Assay: To measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Genotoxicity Assays

-

Ames Test: A bacterial reverse mutation assay to detect the mutagenic potential of a chemical compound.

-

In Vitro Micronucleus Test: To detect chromosomal damage in cultured mammalian cells.

Assessment of Oxidative Stress

-

Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes such as DCFDA (2',7'-dichlorofluorescin diacetate).

-

Glutathione (GSH) Assay: To measure the levels of the major intracellular antioxidant, glutathione.

Assessment of Mitochondrial Function

-

Mitochondrial Membrane Potential (MMP) Assay: Using fluorescent dyes like JC-1 or TMRM to assess the integrity of the mitochondrial membrane.

-

Seahorse XF Analyzer: To measure cellular respiration and mitochondrial function in real-time.

Conclusion

The toxicological profile of this compound, a metabolite of MDMA, is not well-established through direct experimental evidence. Its formation occurs through a secondary metabolic pathway of MDMA involving N-dealkylation, deamination, and oxidation. Based on the known toxic mechanisms of MDMA and its other metabolites, it is plausible that this compound could contribute to the overall toxic burden, potentially through mechanisms involving oxidative stress. However, dedicated in vitro and in vivo studies are necessary to definitively characterize its toxicological properties, including its potential for neurotoxicity, hepatotoxicity, and genotoxicity. The experimental protocols outlined in this guide provide a framework for conducting such investigations. A deeper understanding of the toxicology of all MDMA metabolites is crucial for a comprehensive risk assessment of MDMA use and for the development of targeted therapeutic strategies to mitigate its harmful effects.

References

- 1. 3,4-methylenedioxymethamphetamine (MDMA): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcami.eu [jcami.eu]

- 4. A mechanistic insight into 3,4-methylenedioxymethamphetamine ("ecstasy")-mediated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute administration of 3,4-methylenedioxymethamphetamine (MDMA) induces oxidative stress, lipoperoxidation and TNFα-mediated apoptosis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4-Methylenedioxymethamphetamine (MDMA) abuse may cause oxidative stress and potential free radical damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Process for preparation of 3,4-methylenedioxy-mandelic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. EP1229031B1 - Process for the preparation of 3,4-methylenedioxy-mandelic acid - Google Patents [patents.google.com]

- 9. US4190583A - Process for the preparation of this compound - Google Patents [patents.google.com]

In Vitro Metabolism of MDMA: A Technical Guide to the Putative Formation of 3,4-Methylenedioxymandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of 3,4-methylenedioxymethamphetamine (MDMA), with a specific focus on the proposed metabolic pathway leading to the formation of 3,4-Methylenedioxymandelic acid (MDMA). While direct in vitro studies quantifying the production of MDMA from MDMA are not extensively available in the current scientific literature, this document outlines the putative enzymatic steps based on established metabolic pathways of MDMA and related compounds. Detailed experimental protocols for the study of in vitro MDMA metabolism are provided to facilitate further research in this area.

Introduction to MDMA Metabolism

3,4-Methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, undergoes extensive metabolism in humans, primarily in the liver. The biotransformation of MDMA is complex, involving multiple enzymatic pathways that lead to a variety of metabolites. These metabolic processes are crucial in understanding the pharmacokinetics, pharmacodynamics, and potential toxicity of the compound. Two primary metabolic routes have been identified: O-demethylenation and N-dealkylation. The latter is the pathway of interest for the formation of acidic metabolites, including the putative formation of this compound.

The Putative Metabolic Pathway to this compound

The formation of this compound from MDMA is hypothesized to be a multi-step process initiated by the N-dealkylation of MDMA to its primary metabolite, 3,4-methylenedioxyamphetamine (MDA). Subsequent deamination and oxidation of MDA are proposed to yield the mandelic acid derivative.

Key Enzymatic Steps:

-

N-dealkylation: The initial step involves the removal of the methyl group from the nitrogen atom of MDMA, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP3A4.

-

Deamination: The resulting primary amine, MDA, is then susceptible to deamination by monoamine oxidase (MAO) enzymes, leading to the formation of a phenylacetone intermediate.

-

Oxidation: This intermediate is subsequently oxidized to the corresponding mandelic acid. This final step is likely mediated by aldehyde dehydrogenase (ALDH) and alcohol dehydrogenase (ADH).

Experimental Protocols for In Vitro MDMA Metabolism Studies

The following protocols are representative of the methodologies used to study the in vitro metabolism of MDMA. These can be adapted to investigate the formation of specific metabolites, including this compound.

Incubation with Human Liver Microsomes (HLMs)

This protocol is designed to assess the involvement of CYP enzymes in the metabolism of MDMA.

Materials:

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

MDMA hydrochloride

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Prepare a stock solution of MDMA in methanol or water.

-

In a microcentrifuge tube, combine the following in order: potassium phosphate buffer, HLM suspension (final protein concentration typically 0.5-1.0 mg/mL), and the MDMA working solution (final substrate concentration typically 1-100 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

Incubation with Cryopreserved Human Hepatocytes

This protocol provides a more complete metabolic system, including both Phase I and Phase II enzymes.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)

-

MDMA hydrochloride

-

96-well collagen-coated plates

-

Humidified incubator (37°C, 5% CO2)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Thaw and plate the cryopreserved hepatocytes according to the supplier's instructions in a 96-well collagen-coated plate.

-

Allow the cells to attach and recover for a specified period (e.g., 4-24 hours) in a humidified incubator.

-

Prepare a working solution of MDMA in the incubation medium.

-

Remove the old medium from the hepatocytes and add the MDMA-containing medium.

-

Incubate for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.

-

At each time point, collect the medium and terminate the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate any cellular debris.

-

Analyze the supernatant by LC-MS/MS.

Analytical Methodology for Metabolite Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites due to its high sensitivity and specificity.

Typical LC-MS/MS Parameters:

-

Liquid Chromatography: A reversed-phase C18 column is commonly used with a gradient elution of mobile phases consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed. For metabolite identification, full scan and product ion scan modes are used. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is utilized, where specific precursor-to-product ion transitions for the parent drug and its metabolites are monitored.

Quantitative Data on MDMA Metabolism

| In Vitro System | MDMA Concentration | Incubation Time | Major Metabolites Detected | Relative Abundance (%) |

| Human Liver Microsomes | 10 µM | 60 min | MDA | 5-15% |

| HMMA | 10-25% | |||

| DHMA (HHMA) | 1-5% | |||

| Cryopreserved Human Hepatocytes | 10 µM | 24 hours | MDA | 10-20% |

| HMMA | 20-40% | |||

| DHMA (HHMA) | 2-8% | |||

| Glucuronide & Sulfate Conjugates | 30-60% |

Note: The percentages are approximate and can vary significantly depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and incubation time.

Conclusion and Future Directions

The in vitro metabolism of MDMA is a complex process involving multiple enzymes and pathways. While the formation of this compound is a plausible metabolic route stemming from the deamination and oxidation of the primary metabolite MDA, further research is required to definitively identify and quantify this metabolite in various in vitro systems. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such investigations. Future studies should focus on synthesizing an analytical standard for this compound to enable accurate quantification and to explore the specific roles of MAO, ADH, and ALDH isoforms in its formation. A deeper understanding of the complete metabolic profile of MDMA, including its acidic metabolites, will contribute to a more comprehensive assessment of its pharmacology and toxicology.

Animal Models for Studying MDMA Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a synthetic psychoactive substance with complex metabolic pathways that can vary significantly across species. Understanding these metabolic differences is crucial for preclinical research, drug development, and the extrapolation of animal model data to human scenarios. This technical guide provides a comprehensive overview of the primary animal models used to study MDMA metabolism, detailing metabolic pathways, quantitative data, and experimental protocols.

Core Animal Models and Metabolic Pathways

The primary animal models utilized in MDMA metabolism research include rodents (rats and mice) and non-human primates (squirrel monkeys and baboons). While these models offer valuable insights, it is essential to recognize the marked species-specific differences in metabolic routes compared to humans.

In rodents, the predominant metabolic pathway is N-demethylation of MDMA to its active metabolite, 3,4-methylenedioxyamphetamine (MDA). Conversely, in primates, including humans, the primary route involves demethylenation of the methylenedioxy bridge to form 3,4-dihydroxymethamphetamine (HHMA), which is subsequently O-methylated to 4-hydroxy-3-methoxymethamphetamine (HMMA). These differences in metabolic pathways significantly influence the pharmacokinetic and pharmacodynamic profiles of MDMA across species.

Cytochrome P450 (CYP) Enzyme Involvement

The metabolism of MDMA is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The specific isoforms involved vary between species, contributing to the observed differences in metabolic profiles.

-

Humans: The major enzymes responsible for MDMA metabolism are CYP2D6, CYP1A2, and CYP3A4. CYP2D6 is the principal enzyme involved in the primary demethylenation pathway. N-demethylation is catalyzed by several isoforms, including CYP1A2, CYP2B6, and CYP2C19.

-

Rats: In rats, multiple CYP enzymes contribute to MDMA metabolism. Studies have implicated CYP2D isoforms in the formation of inhibitory metabolite complexes. The N-demethylation pathway is a major route in this species.

-

Mice: Similar to rats, mice primarily metabolize MDMA through N-demethylation.

-

Non-human primates: The enzymatic profile in non-human primates more closely resembles that of humans, with a predominance of the demethylenation pathway.

Quantitative Data on MDMA and its Metabolites

The following tables summarize key pharmacokinetic parameters of MDMA and its major metabolites in different animal models compared to humans. These data highlight the significant inter-species variability.

Table 1: Pharmacokinetic Parameters of MDMA in Various Species

| Species | Dose & Route | T1/2 (hours) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Human | 1.6 mg/kg, oral | 6-9 | 21,470 (MDMA) | - |

| Squirrel Monkey | 1.0 mg/kg | 2-3 | - | - |

| Baboon | 1.6 mg/kg, oral | Shorter than human | Low/undetectable (MDMA) | - |

| Rat | 10 mg/kg, i.p. | ~1 | ~800 | ~2500 |

| Mouse | 20 mg/kg, oral | Faster elimination than rats | - | - |

Table 2: Relative Proportions of Major MDMA Metabolites

| Species | Predominant Metabolite | MDA:MDMA Ratio | HMMA:HHMA Ratio |

| Human | HMMA/HHMA | ~3-5% | ~1:1 |

| Squirrel Monkey | HMMA/HHMA | Similar to humans | HMMA formation greater than in humans |

| Baboon | HHMA | ~20-60% | HMMA is ~1/10 of HHMA |

| Rat | MDA | High | - |

| Mouse | MDA | High | - |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of MDMA metabolism.

In Vivo Microdialysis for MDMA and Metabolite Quantification in Rat Brain

This protocol allows for the in vivo sampling and quantification of extracellular levels of MDMA and its metabolites in specific brain regions of freely moving rats.

Materials:

-

Microdialysis probes (e.g., CMA 12, 2 mm membrane)

-

Guide cannula

-

Stereotaxic apparatus

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Antioxidant solution (e.g., 0.1 M perchloric acid)

-

HPLC with fluorescence or mass spectrometric detection

Procedure:

-

Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum) and secure it with dental cement. Allow the animal to recover for at least 48 hours.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent degradation of analytes.

-

Drug Administration: Administer MDMA via the desired route (e.g., intraperitoneal injection).

-

Post-treatment Sampling: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the dialysate samples using a validated HPLC method to quantify the concentrations of MDMA and its metabolites.

In Vitro MDMA Metabolism using Liver Microsomes

This assay assesses the metabolic stability and identifies the metabolites of MDMA in liver microsomes from different species.

Materials:

-

Liver microsomes (from human, rat, mouse, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

MDMA solution

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate

The Synthetic Utility of 3,4-Methylenedioxymandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of 3,4-Methylenedioxymandelic acid (MDMA) as a versatile starting material in organic synthesis. Possessing a unique bifunctional structure with a carboxylic acid and a benzylic hydroxyl group on a methylenedioxy-substituted phenyl ring, MDMA serves as a valuable precursor for a variety of chemical transformations. This guide provides a detailed overview of its primary synthetic applications, complete with experimental protocols, quantitative data, and visual workflows to support researchers in their synthetic endeavors.

Core Synthetic Transformations

This compound is amenable to a range of chemical modifications at its reactive centers: the carboxylic acid and the hydroxyl group. The primary and most well-documented synthetic application is its oxidative decarboxylation to produce piperonal, a valuable fragrance and flavoring agent, as well as an important intermediate in the pharmaceutical industry. Other potential, though less specifically documented, transformations include reduction of the carboxylic acid, and esterification and amidation reactions.

Oxidative Decarboxylation to Piperonal

The conversion of this compound to piperonal (3,4-methylenedioxybenzaldehyde) is a key industrial process.[1] This reaction proceeds via an oxidative decarboxylation, where the carboxylic acid group is removed and the benzylic alcohol is oxidized to an aldehyde. Various methods have been developed, with the most common employing nitric acid as the oxidant.

The reaction is typically initiated by a small amount of sodium nitrite and catalyzed by a strong acid such as sulfuric or hydrochloric acid.[2][3] The presence of a strong acid is crucial for the reaction to proceed efficiently. The reaction is exothermic, and careful temperature control is necessary to prevent side reactions and ensure a high yield of the desired product.[2]

Quantitative Data for Oxidative Decarboxylation

| Parameter | Value | Reference |

| Yield | 79% | [2] |

| Reaction Temperature | Ambient to 50°C (preferably 40-50°C) | [2] |

| Nitric Acid (65-69%) | ~0.8 moles per mole of MDMA | [2] |

| Hydrochloric Acid | 1 to 2 moles per mole of MDMA | [2] |

| Initiator | Sodium Nitrite (optional, ~1 mmole per mole of MDMA) | [2] |

| Activation Energy | 59.65 kJ/mol |

Experimental Protocol: Oxidative Decarboxylation with Nitric Acid and Hydrochloric Acid[2]

Materials:

-

This compound

-

Nitric acid (65-69%)

-

Hydrochloric acid

-

Sodium nitrite (optional)

-

Water

-

Saturated aqueous sodium hydrogen carbonate solution

-

Trichloro-1,1,1-ethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, prepare an aqueous suspension of this compound.

-

Add hydrochloric acid (1-2 molar equivalents) to the suspension.

-

If desired, add a catalytic amount of sodium nitrite (~1 mmole per mole of MDMA) to initiate the reaction.

-

Slowly add nitric acid (~0.8 molar equivalents) to the stirred suspension. The addition rate should be controlled to maintain the reaction temperature between 40°C and 50°C, taking advantage of the exothermic nature of the reaction.

-

After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitoring by TLC or other suitable analytical technique is recommended).

-

Cool the reaction mixture to room temperature.

-

Extract the product into a suitable organic solvent, such as trichloro-1,1,1-ethane.

-